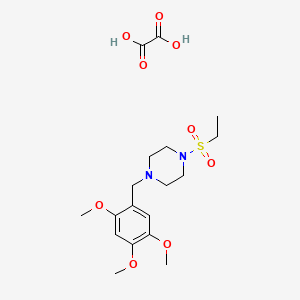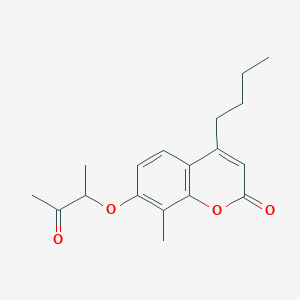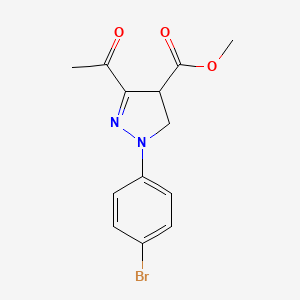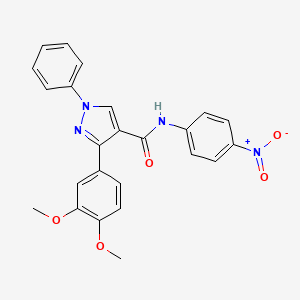
1-(ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
Descripción general
Descripción
1-(ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, also known as ETP-101, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate is not yet fully understood. However, it has been suggested that this compound may act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain. This compound has also been found to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and increase the release of anti-inflammatory cytokines. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of mood and anxiety. Additionally, this compound has been found to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has several advantages for lab experiments. It is a highly selective compound that exhibits a wide range of biological activities. It is also relatively easy to synthesize and purify, which makes it a suitable candidate for further studies. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of this compound is not yet fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for the study of 1-(ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate. One potential direction is to investigate its effects on other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its effects on other systems, such as the immune system and the cardiovascular system. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to develop more effective methods for administering the compound in vivo.
Conclusion:
In conclusion, this compound is a novel compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities and has been found to have potential as a treatment for neuropathic pain, anxiety disorders, and depression. The synthesis of this compound has been optimized to yield high purity and good yields. However, further studies are needed to fully understand the mechanism of action of this compound and to investigate its potential applications in other neurological and physiological systems.
Aplicaciones Científicas De Investigación
1-(ethylsulfonyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antinociceptive, anti-inflammatory, and anxiolytic effects. This compound has also been found to have potential as a treatment for neuropathic pain, anxiety disorders, and depression.
Propiedades
IUPAC Name |
1-ethylsulfonyl-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S.C2H2O4/c1-5-24(19,20)18-8-6-17(7-9-18)12-13-10-15(22-3)16(23-4)11-14(13)21-2;3-1(4)2(5)6/h10-11H,5-9,12H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURGDLWZVGIABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2OC)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-cyclopentyl-4-piperidinyl)-N-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3945884.png)
![N-{2-[cyclopropyl(2-methoxybenzyl)amino]-2-oxoethyl}benzamide](/img/structure/B3945892.png)
![2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3945893.png)
![6-[(allylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3945901.png)
![5-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3945919.png)
![N-butyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3945921.png)
![N,N-dimethyl-1-(2-methylphenyl)-2-oxo-2-[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]ethanamine](/img/structure/B3945928.png)
![2-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B3945934.png)
![N-[1-(anilinocarbonyl)propyl]-2-(benzoylamino)benzamide](/img/structure/B3945939.png)

![1-(2-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945948.png)

![1-[(4-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3945965.png)
